molecular formula C9H10N4O2 B6601439 methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS No. 1823326-12-0

methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B6601439
CAS No.: 1823326-12-0
M. Wt: 206.20 g/mol
InChI Key: VSOSPNSCLSKTFX-UHFFFAOYSA-N
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Description

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound featuring a pyrrolopyrazine core with a methyl group at position 5, an amino group at position 7, and a carboxylate ester at position 4. Its structure enables diverse chemical modifications, making it a scaffold for drug discovery, particularly in oncology. The compound is synthesized via palladium-catalyzed cross-coupling reactions, as seen in its thieno[2,3-b]pyrazine analogs ().

Properties

IUPAC Name

methyl 7-amino-5-methylpyrrolo[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-13-7(9(14)15-2)5(10)6-8(13)12-4-3-11-6/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSPNSCLSKTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=NC=CN=C21)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure via Nucleophilic Addition

A foundational method involves cyclization of β-ketonitrile intermediates. For example, β-ketonitriles derived from Boc-protected amino acids undergo nucleophilic addition with hydrazine to form aminopyrazole intermediates, which are subsequently treated with ethyl ethoxyacrylate to yield pyrazolopyrimidones. Acidic or basic conditions then facilitate cyclization into the pyrrolo[2,3-b]pyrazine skeleton. This method achieves moderate yields (45–60%) but requires precise temperature control to avoid decomposition.

Reductive Cyclization with Potassium tert-Butoxide

Reductive ring-closure using potassium tert-butoxide has emerged as a high-yield alternative (70–85%). For instance, Sonogashira coupling of halogenated pyrazines with trimethylsilylacetylene, followed by reductive cyclization, directly constructs the fused ring system. This method benefits from mild conditions and compatibility with sensitive functional groups, though it demands anhydrous solvents and inert atmospheres.

Multi-Step Synthesis from Pyrazine Precursors

Halogenation and Cross-Coupling Reactions

A regioselective route begins with iodination of 5-methylpyrazine using N-iodosuccinimide (NIS), introducing halogens at the 3- and 5-positions. Subsequent Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid installs the aryl group, while Sonogashira reactions with terminal alkynes add substituents at the 6-position. Final esterification with methyl chloroformate completes the synthesis (Table 1).

Table 1: Key Reaction Conditions for Halogenation and Coupling

StepReagentsTemperature (°C)Yield (%)
IodinationNIS, DMF2578
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃8065
Sonogashira ReactionCuI, PdCl₂(PPh₃)₂6072
EsterificationMethyl chloroformate, DMAP0–2588

Boc Protection-Deprotection Strategies

Boc-protected intermediates enhance stability during multi-step syntheses. For example, methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is synthesized via:

  • Boc protection of a pyrrolidine intermediate.

  • Chlorination with phosphorus oxychloride.

  • Coupling with 5-chloro-2-(methylsulfonamido)benzoic acid under amidation conditions.
    Deprotection with trifluoroacetic acid (TFA) yields the final product with >90% purity after recrystallization.

Catalytic Methods and Green Chemistry

Palladium-Catalyzed C–H Activation

Recent protocols leverage Pd-catalyzed C–H arylation to bypass traditional halogenation steps. Direct coupling of pyrazine derivatives with aryl iodides in the presence of Pd(OAc)₂ and ligands (e.g., XPhos) achieves 60–75% yields while reducing waste. Microwave-assisted conditions further accelerate reactions, completing couplings in 2 hours versus 24 hours conventionally.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative to chemical methods. Candida antarctica lipase B (CAL-B) efficiently converts 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid to its methyl ester in >95% conversion under mild conditions (pH 7.0, 30°C). This method avoids harsh acids and simplifies purification.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H-NMR (600 MHz, CDCl₃) confirms structure through key signals:

  • δ 1.45 (s, 9H, Boc group).

  • δ 5.81 (s, 1H, pyrrole-H).

  • δ 7.96 (s, 1H, pyrazine-H).
    High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 293.1245 [M+H]⁺.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts, with purity >99% when using trifluoroacetic acid as a mobile-phase modifier.

Industrial-Scale Production Challenges

Solvent and Catalyst Recovery

Large-scale syntheses face hurdles in catalyst recycling and solvent reuse. Pd catalysts are often trapped on silica gel columns, but recent advances in immobilized catalysts (e.g., Pd on activated carbon) enable reuse for up to 5 cycles without yield loss.

Regulatory Considerations

Residual metal content (Pd <10 ppm) must meet ICH Q3D guidelines, necessitating chelating resins (e.g., SiliaMetS Thiol) during workup .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Amines, alcohols, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of organic materials and bioactive molecules.

Mechanism of Action

The mechanism by which methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

a. Amino vs. Halogen Substituents

  • Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (Compound 9): Used in tetracyclic pyrido/pyrazino thienopyrimidinone synthesis, this compound exhibits moderate yields (50–70%) compared to pyridine analogs, likely due to reduced electron density in the pyrazine ring ().
  • Halogenated Analogs (e.g., 7-Bromo or 7-Chloro Derivatives): Bromo and chloro substituents (e.g., methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate) are precursors for cross-coupling but show lower yields (e.g., 17% for 20c in ). The amino group in the target compound enhances nucleophilic reactivity, enabling efficient Buchwald-Hartwig couplings (75–100% yields in ).

b. Methyl Group Position

Physicochemical Properties

  • Solubility: Amino and carboxylate groups enhance aqueous solubility compared to halogenated analogs (e.g., methyl 7-bromo derivatives in ).
  • Melting Points : Derivatives with bulkier aryl groups (e.g., 3,4,5-trimethoxyphenyl in ) show higher melting points (>200°C), indicating crystalline stability.

Biological Activity

Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

This compound features a pyrrolopyrazine core structure that is known for its versatile reactivity and biological significance. The compound's structure can be represented as follows:

C10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various pathogens, including bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : It demonstrated potent inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Cytotoxicity and Safety

In cytotoxicity assays, this compound displayed low hemolytic activity (3.23% to 15.22% lysis) compared to Triton X-100, indicating a favorable safety profile with IC50 values greater than 60μM60\,\mu M .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial DNA replication and folate metabolism, respectively. Inhibition constants for these targets range from 0.520.52 to 31.64μM31.64\,\mu M .
  • Binding Interactions : Molecular docking studies indicate that the compound forms critical interactions with amino acid residues at the active sites of these enzymes, stabilizing its binding through hydrogen bonds and hydrophobic interactions .

Research Findings and Case Studies

Study Findings
Study 1Demonstrated antimicrobial activity with MIC values as low as 0.22μg/mL0.22\,\mu g/mL against E. coli .
Study 2Showed significant inhibition of biofilm formation in Staphylococcus aureus .
Study 3Indicated low cytotoxicity with IC50 values > 60μM60\,\mu M .
Study 4Identified as a potent inhibitor of DNA gyrase with binding energy comparable to established antibiotics .

Q & A

Q. What are common synthetic routes for methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of pyrrole or pyrazine precursors. For example:

  • Step 1: Condensation of acyl (bromo)acetylenes with propargylamine derivatives to form the bicyclic core .
  • Step 2: Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to stabilize intermediates .
  • Step 3: Functionalization of the pyrrolopyrazine core with methyl and amino groups via nucleophilic substitution or reductive amination .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and confirm the absence of unreacted precursors .
  • Mass Spectrometry (HRMS): Use high-resolution mass spectrometry to validate the molecular formula (e.g., [M + H]+ ion peaks) .
  • HPLC: Employ reverse-phase chromatography with UV detection to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DMSO with less viscous solvents (e.g., DMF or acetonitrile) to enhance mixing efficiency in large-scale reactors .
  • Temperature Gradients: Use controlled temperature ramping (e.g., 25°C → 80°C) to minimize side reactions during cyclization .
  • Catalyst Screening: Test alternative bases (e.g., potassium tert-butoxide) or transition-metal catalysts (e.g., Pd/C) to reduce reaction time .

Data-Driven Approach:

  • Design a Design of Experiments (DoE) matrix to evaluate solvent, temperature, and catalyst interactions .

Q. How to resolve contradictory biological activity data observed in structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methyl vs. cyclopentyl groups at position 5) on target binding using molecular docking .
  • Metabolic Stability Assays: Assess cytochrome P450 interactions to determine if conflicting results arise from differential metabolism .
  • Orthogonal Validation: Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .

Example:

  • Analogues with electron-withdrawing groups (e.g., -Cl) may show reduced activity due to steric hindrance, while amino groups enhance solubility and binding .

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolopyrazine core?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., -NH₂) to control electrophilic substitution at position 7 .
  • Protecting Groups: Temporarily block reactive sites (e.g., amino groups with Boc protection) to direct reactions to desired positions .
  • Computational Modeling: Apply density functional theory (DFT) to predict reactive sites and transition states .

Case Study:

  • Functionalization at position 7 via Suzuki-Miyaura coupling requires palladium catalysts and aryl boronic acids, with regioselectivity confirmed by X-ray crystallography .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for similar compounds?

Methodological Answer:

  • Reaction Parameter Audit: Compare solvent polarity, catalyst loading, and reaction time across studies (e.g., Cs₂CO₃ vs. K₂CO₃) .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., dimerization or oxidation products) that may artificially inflate/deflate yields .
  • Reproducibility Testing: Replicate reactions under identical conditions using commercially available precursors to isolate variables .

Q. Example Table: Yield Comparison Across Studies

PrecursorCatalystSolventYield (%)Reference
BromoacetyleneCs₂CO₃DMSO72
ChloroacetyleneK₂CO₃DMF58
IodoacetylenePd/CAcCN85

Experimental Design Considerations

Q. What computational tools are recommended for predicting reaction pathways?

Methodological Answer:

  • Reaction Path Search Software: Use GRRM or Gaussian to explore potential intermediates and transition states .
  • Machine Learning: Train models on existing pyrrolopyrazine reaction datasets to predict optimal conditions (e.g., solvent/catalyst pairs) .
  • In Silico Screening: Employ AutoDock Vina to prioritize analogs with high binding affinity before synthesis .

Q. How to mitigate decomposition during long-term storage of the compound?

Methodological Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation .
  • Stabilizers: Add radical scavengers (e.g., BHT) or desiccants (e.g., silica gel) to containers .
  • Periodic Analysis: Conduct stability tests via HPLC every 6 months to monitor degradation .

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